REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:12]1C[O:15][CH2:14][CH2:13]1.BrCCCO>C(OCC)(=O)C>[OH:15][CH2:14][CH2:13][CH2:12][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2|
|
Name
|
|
Quantity
|
269 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction liquid
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
WASH
|
Details
|
the solid on the Celite was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The wash liquid and the filtrate were concentrated under reduced pressure, and ethyl acetate (500 mL)
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting residue was purified through distillation (boiling point: 62° C., 1 mmHg)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |